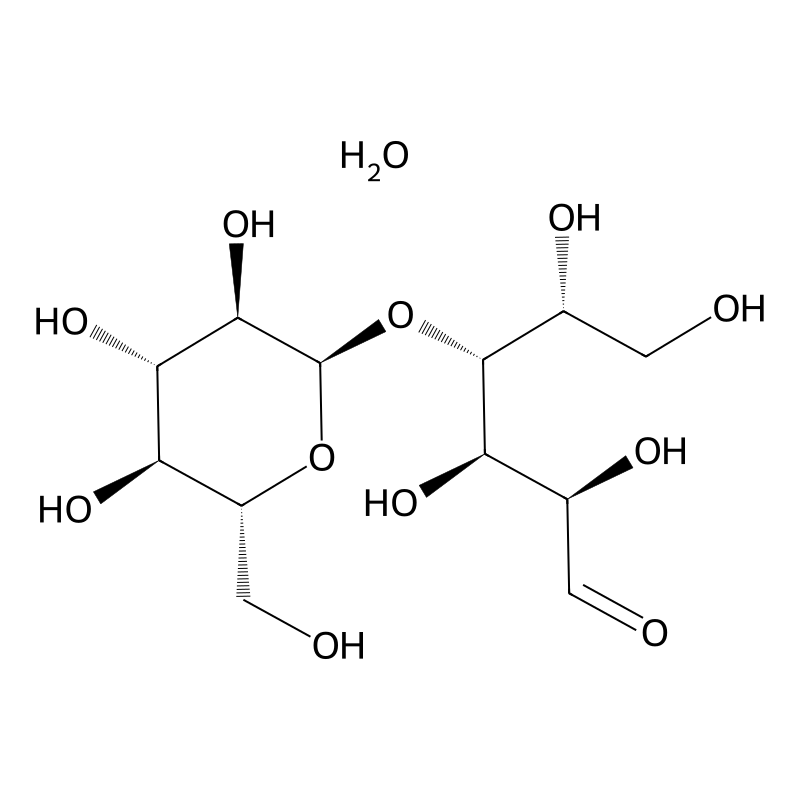D-(+)-Maltose monohydrate
C12H24O12

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C12H24O12
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Substrate for Enzyme Studies
Maltose monohydrate serves as a crucial substrate for studying various enzymes involved in carbohydrate metabolism. These include:
- α-glucosidase: This enzyme breaks down maltose into two glucose molecules. Studying its activity with maltose helps researchers understand its role in digestion and carbohydrate absorption [Source: Thermo Scientific Chemicals, ].
- Maltase(s): These enzymes specifically hydrolyze maltose into glucose. Studying their activity and interaction with maltose helps researchers understand their function in the digestive system and potential therapeutic applications [Source: MP Biomedicals, ].
Identifying and Characterizing Other Enzymes
Maltose monohydrate can also be used to identify and characterize other enzymes involved in different aspects of maltose metabolism, such as:
- Maltose α-D-glucosyltransferase(s): These enzymes synthesize maltose from glucose molecules. Studying their activity with maltose helps researchers understand carbohydrate synthesis pathways [Source: MP Biomedicals, ].
- Maltose-transporting ATPase(s): These enzymes transport maltose across cell membranes. Studying their interaction with maltose helps researchers understand cellular uptake mechanisms for disaccharides [Source: MP Biomedicals, ].
- Maltose O-acetyltransferase(s) and maltose epimerase(s): These enzymes modify the structure of maltose, and studying their activity with maltose helps researchers understand their specific functions in different organisms [Source: MP Biomedicals, ].
Studying Maltose-Binding Proteins and Disaccharide Transport Systems
Maltose monohydrate is a valuable tool for studying proteins that bind specifically to maltose. These proteins play essential roles in recognizing and transporting maltose across membranes. By studying their interaction with maltose, researchers gain insights into disaccharide transport mechanisms in various organisms [Source: Thermo Scientific Chemicals, ].
D-(+)-Maltose monohydrate, also known as maltobiose, is a disaccharide composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁·H₂O, and it has a molecular weight of approximately 360.3 g/mol . This compound is commonly found in various natural sources, including starch and glycogen, and plays a significant role in carbohydrate metabolism.
In biological systems, maltose serves as an energy source for cells. Enzymes like maltase break down maltose into glucose, which enters the glycolysis pathway to generate cellular energy (ATP) []. Additionally, maltose can be used for the synthesis of other carbohydrates or incorporated into cell wall structures [].
Additionally, D-(+)-Maltose can participate in oxidation reactions, forming various products depending on the reagents used. It also exhibits mutarotation, a process where it interconverts between its α and β anomers in solution .
D-(+)-Maltose monohydrate can be synthesized through enzymatic methods or chemical synthesis:
- Enzymatic Synthesis: This method involves the action of α-amylase on starch or other polysaccharides, which breaks them down into maltose.
- Chemical Synthesis: Maltose can also be synthesized through the condensation of two glucose molecules under acidic conditions.
Both methods yield D-(+)-Maltose monohydrate with high purity suitable for research and industrial applications .
D-(+)-Maltose monohydrate has a variety of applications across different fields:
- Food Industry: It is used as a sweetener and flavor enhancer in food products.
- Brewing: Maltose is crucial in brewing processes as it ferments into alcohol.
- Biotechnology: It serves as a carbon source in microbial culture media for the cultivation of cells and microorganisms.
- Pharmaceuticals: Maltose is utilized in drug formulations as an excipient due to its non-toxic nature .
D-(+)-Maltose monohydrate shares structural similarities with several other disaccharides. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Sucrose | Glucose + Fructose | Non-reducing sugar; widely used as table sugar |
| Lactose | Glucose + Galactose | Found in milk; requires lactase for digestion |
| Trehalose | Glucose + Glucose (α(1→1) bond) | Known for its stability and protective properties |
| Cellobiose | Glucose + Glucose (β(1→4) bond) | Important in cellulose degradation |
D-(+)-Maltose monohydrate distinguishes itself through its specific α(1→4) linkage between glucose units, which influences its digestibility and metabolic pathways compared to other disaccharides .







